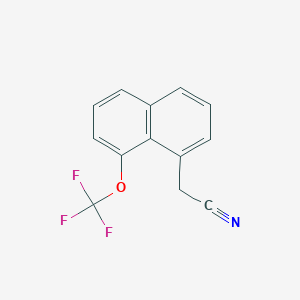
1-(Trifluoromethoxy)naphthalene-8-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethoxy)naphthalene-8-acetonitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with an acetonitrile group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-8-acetonitrile typically involves the trifluoromethoxylation of naphthalene derivatives. One common method is the radical C-H trifluoromethoxylation using bis(trifluoromethyl)peroxide as a trifluoromethoxylating reagent. This reaction can be catalyzed by visible light photoredox or TEMPO catalysis, allowing for the formation of trifluoromethoxylated arenes under mild conditions .
Industrial Production Methods: For large-scale production, the use of bis(trifluoromethyl)peroxide is advantageous due to its accessibility from inexpensive bulk chemicals. The reaction conditions are optimized to ensure high yields and purity of the final product, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethoxy)naphthalene-8-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(Trifluoromethoxy)naphthalene-8-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-acetonitrile involves its interaction with molecular targets through its trifluoromethoxy and nitrile groups. These functional groups can participate in various chemical reactions, influencing the compound’s biological activity and properties. The trifluoromethoxy group, in particular, can enhance the compound’s metabolic stability and bioavailability .
Comparaison Avec Des Composés Similaires
- 1-(Trifluoromethoxy)naphthalene-5-acetonitrile
- 1-(Trifluoromethoxy)naphthalene-6-acetonitrile
- 1-(Trifluoromethoxy)naphthalene-2-acetonitrile
Comparison: 1-(Trifluoromethoxy)naphthalene-8-acetonitrile is unique due to the position of the trifluoromethoxy and acetonitrile groups on the naphthalene ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C13H8F3NO |
|---|---|
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
2-[8-(trifluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-11-6-2-5-9-3-1-4-10(7-8-17)12(9)11/h1-6H,7H2 |
Clé InChI |
JZEXRVDZFCXKDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)


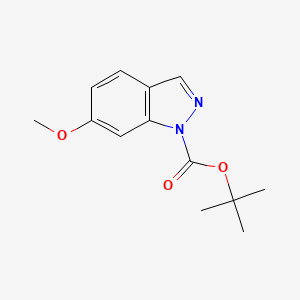
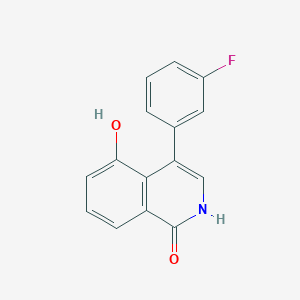
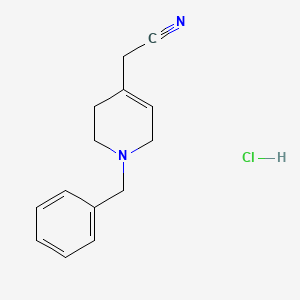

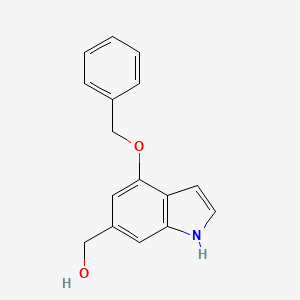
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)

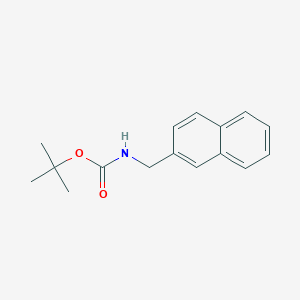
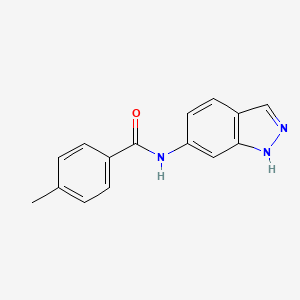

![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
